4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound is a pyridazine derivative featuring a 6-oxo-1,6-dihydropyridazine core substituted with:
- A 4-methoxybenzyl group at the N-position of the carboxamide.
- A 4-methylphenyl group at the 1-position of the pyridazine ring.
- A methoxy group at the 4-position of the pyridazine ring.
Its molecular formula is C₂₃H₂₃N₃O₄ (calculated molecular weight: 405.45 g/mol).
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-8-16(9-5-14)24-19(25)12-18(28-3)20(23-24)21(26)22-13-15-6-10-17(27-2)11-7-15/h4-12H,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZNCVIMZDRVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NCC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the methoxyphenyl groups: This step involves the reaction of the pyridazine intermediate with 4-methoxybenzyl chloride under basic conditions.
Formation of the carboxamide group: This is typically done by reacting the intermediate with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is not well understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate its exact mechanism of action and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide (CAS 749894-70-0)
- Structural Differences : Lacks the 4-methylphenyl group at the 1-position and the 4-methoxybenzyl substitution on the carboxamide.
- Implications :
N-[3-(Cyclopropylcarbamoyl)-4-Fluorophenyl]-1-[(4-Methoxyphenyl)Methyl]-6-Oxo-Pyridazine-3-Carboxamide (Compound 12 in )
- Structural Differences :
- Substitution at the 3-position with a 4-fluorophenyl group versus the target compound’s 4-methylphenyl .
- Presence of a cyclopropylcarbamoyl group instead of a methoxybenzyl chain.
- The cyclopropyl group may improve metabolic stability but reduce solubility .
N-(4-Methoxyphenyl)-6-Oxo-1-({[4-(Trifluoromethoxy)Phenyl]Carbamoyl}Methyl)-1,6-Dihydropyridazine-3-Carboxamide (CAS 920392-27-4)
- Structural Differences :
- Incorporates a trifluoromethoxyphenylcarbamoylmethyl linker at the 1-position.
- Higher molecular weight (462.4 g/mol vs. 405.45 g/mol).
- Implications :
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods described in , involving carboxamide coupling (e.g., HATU/DIPEA) and functionalization of the pyridazine core .
- Biological Activity: Pyridazinones are known for protease inhibition (e.g., Trypanosoma cruzi proteasome inhibitors in ). The 4-methylphenyl group in the target compound may optimize steric interactions in hydrophobic binding pockets .
- Physicochemical Properties : Compared to analogs with trifluoromethoxy or fluorine substituents, the target compound’s methoxy and methyl groups balance lipophilicity (clogP ~2.5–3.0) and solubility, critical for oral bioavailability .
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